molecular formula C9H11NO4 B020978 L-DOPA-2,5,6-d3 CAS No. 53587-29-4

L-DOPA-2,5,6-d3

Cat. No.: B020978
CAS No.: 53587-29-4
M. Wt: 200.21 g/mol
InChI Key: WTDRDQBEARUVNC-UOCCHMHCSA-N
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Description

L-DOPA-2,5,6-d3 is a deuterated form of L-DOPA, where three hydrogen atoms in the molecule are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of L-DOPA, a precursor to the neurotransmitter dopamine. L-DOPA is widely known for its use in the treatment of Parkinson’s disease.

Mechanism of Action

Target of Action

L-DOPA-2,5,6-d3, a deuterium-labeled version of L-DOPA, is primarily targeted at the dopamine receptors in the brain . It is an orally active metabolic precursor of the neurotransmitter dopamine . The primary targets of L-DOPA are the D1-like and D2-like dopamine receptors . These receptors play a crucial role in the regulation of motor control and behavior .

Mode of Action

This compound crosses the blood-brain barrier and is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC) . The newly formed dopamine then interacts with its targets, the D1-like and D2-like dopamine receptors . This interaction leads to changes in neuronal activity and neurotransmission, which can alleviate symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into dopamine via decarboxylation, a process facilitated by the enzyme AADC . This transformation can occur in any cell that expresses AADC, including remaining dopaminergic neurons . In addition, L-DOPA is a precursor of many alkaloids, melanin, and catecholamines such as norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of L-DOPA. After oral administration, L-DOPA is rapidly absorbed and transformed into dopamine in the central nervous system . The systemic exposure to dopamine is significantly higher after administration of this compound compared to l-dopa . This suggests that the deuterium labeling may affect the metabolism and bioavailability of the compound.

Result of Action

The primary result of this compound action is the increase in dopamine levels in the brain. This can help to alleviate the motor symptoms of conditions like Parkinson’s disease . Long-term treatment with l-dopa can lead to side effects such as l-dopa-induced dyskinesia (lid), which are uncontrolled and repetitive movements .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of L-DOPA in plasma can be significantly improved with stabilization strategies, such as antioxidation and temperature control . Furthermore, the efficacy and stability of this compound may also be affected by the patient’s individual physiological conditions and the presence of other medications .

Biochemical Analysis

Biochemical Properties

L-DOPA-2,5,6-d3 plays a crucial role in biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase, which is responsible for its production from L-tyrosine . It also interacts with COMT during its metabolism . The nature of these interactions involves the conversion of L-tyrosine to this compound by tyrosine hydroxylase, followed by its metabolism by COMT .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by acting as a precursor to dopamine, a neurotransmitter that plays a vital role in controlling the brain’s reward and pleasure centers . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to tyrosine hydroxylase to be converted into dopamine . It also interacts with COMT during its metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies include its role as a precursor to dopamine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to an increase in dopamine levels, which can have various effects on the nervous system .

Metabolic Pathways

This compound is involved in the metabolic pathway that produces dopamine from L-tyrosine . It interacts with enzymes such as tyrosine hydroxylase and COMT in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can cross the blood-brain barrier, which allows it to have effects on the nervous system .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. As a precursor to dopamine, it is found in areas of the cell where dopamine is produced and used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA-2,5,6-d3 typically involves the incorporation of deuterium into the L-DOPA molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

L-DOPA-2,5,6-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dopaquinone, a key intermediate in the biosynthesis of melanin.

    Reduction: The compound can be reduced to form dopamine, which is essential for neurotransmission.

    Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles in the presence of a base.

Major Products

    Oxidation: Dopaquinone

    Reduction: Dopamine

    Substitution: Various deuterated derivatives depending on the substituent introduced

Scientific Research Applications

L-DOPA-2,5,6-d3 is extensively used in scientific research, particularly in the following fields:

    Chemistry: It serves as a tracer in studies involving the metabolic pathways of L-DOPA and its derivatives.

    Biology: Researchers use it to investigate the role of L-DOPA in cellular processes and neurotransmission.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-DOPA in the human body.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    L-DOPA: The non-deuterated form of L-DOPA, widely used in the treatment of Parkinson’s disease.

    L-DOPA-3,4-d3: Another deuterated form of L-DOPA with deuterium atoms at different positions.

    Carbidopa: Often used in combination with L-DOPA to inhibit peripheral decarboxylation and increase the availability of L-DOPA in the brain.

Uniqueness

L-DOPA-2,5,6-d3 is unique due to the specific placement of deuterium atoms, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research settings where precise tracking of L-DOPA metabolism is required.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UOCCHMHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425998
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53587-29-4
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Dopa-ring-d3,
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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